An In-depth Technical Guide to the Mechanism of Action of DSP-2230 on Nav1.7
An In-depth Technical Guide to the Mechanism of Action of DSP-2230 on Nav1.7
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSP-2230, also known as ANP-230, is a novel, orally active small molecule that has been investigated for the treatment of neuropathic pain.[1] Developed initially by Dainippon Sumitomo Pharma and later by the carve-out venture AlphaNavi Pharma, DSP-2230 is a selective blocker of multiple voltage-gated sodium channels (Nav) implicated in pain signaling.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of DSP-2230, with a primary focus on its interaction with the Nav1.7 channel, a genetically validated target for pain therapeutics. The information presented herein is compiled from preclinical and clinical data to support researchers and professionals in the field of pain drug discovery and development.
Core Mechanism of Action
DSP-2230 exerts its analgesic potential by inhibiting the function of key voltage-gated sodium channels predominantly expressed in peripheral sensory neurons.[4] By blocking these channels, DSP-2230 reduces the influx of sodium ions, which is critical for the generation and propagation of action potentials along nociceptive pathways.[1] This leads to a reduction in neuronal excitability and, consequently, the attenuation of pain signals.[3]
A key feature of DSP-2230's mechanism is its multi-target engagement of Nav1.7, Nav1.8, and Nav1.9, three subtypes strongly linked to pathological pain states.[1][4] This contrasts with highly selective Nav1.7 inhibitors, and it has been suggested that this broader profile may offer a more comprehensive analgesic effect in chronic pain conditions.[5]
Electrophysiological Properties and Interaction with Nav1.7
The interaction of DSP-2230 with Nav channels has been characterized using voltage-clamp electrophysiology, revealing a unique inhibitory profile.
Potency and Selectivity
DSP-2230 demonstrates potent inhibition of pain-related sodium channel subtypes with a notable selectivity against the cardiac sodium channel Nav1.5, which is a critical for cardiovascular safety.[3][4] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Channel | IC50 (Automated Patch-Clamp) | IC50 (Manual Patch-Clamp) | Species | Cell Line | Reference |
| Human Nav1.7 | 7.1 µM | 9.3 µM | Human | Stably Expressing HEK293 | [1][3] |
| Human Nav1.8 | 11.4 µM | 5.5 µM | Human | Stably Expressing HEK293 | [1][3] |
| Human Nav1.9 | 6.7 µM | Not Reported | Human | Stably Expressing HEK293 | [1] |
| Human Nav1.5 | Not Reported | 151.2 µM | Human | Stably Expressing HEK293 | [3] |
| Rat Central Nav Channels | Low Inhibitory Activity | Not Reported | Rat | Not Specified | [3] |
Unique Inhibitory Characteristics
Voltage-clamp experiments have elucidated that DSP-2230 exhibits a "tonic block" mode of action, which is independent of the channel's state (resting, open, or inactivated) and is not use-dependent.[4] This is a distinguishing feature compared to many other sodium channel blockers that show enhanced block with higher firing frequencies (use-dependency).
Furthermore, DSP-2230 has been shown to:
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Cause a depolarizing shift in the voltage-dependence of activation: This effect was observed for both human Nav1.7 and Nav1.8 channels.[4]
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Decelerate the gating kinetics of Nav1.7: This alteration of channel opening and closing further contributes to the inhibition of sodium currents.[3][4]
These unique electrophysiological properties suggest a novel mechanism of Nav channel inhibition by DSP-2230.[4]
Signaling and Functional Consequences
The electrophysiological effects of DSP-2230 translate into a concentration-dependent reduction in the excitability of dorsal root ganglion (DRG) neurons, the primary sensory neurons that transmit pain signals from the periphery to the central nervous system.[3][4]
Caption: Mechanism of DSP-2230 action on nociceptive neurons.
Preclinical Efficacy in Pain Models
DSP-2230 has demonstrated analgesic effects in animal models of neuropathic pain, supporting its therapeutic potential.[1] In a study using R222S mutant mice, which exhibit a pain phenotype, oral administration of DSP-2230 (3-30 mg/kg, once daily for 6 days) was shown to reduce both thermal and mechanical hyperalgesia.[1] The compound also inhibited thermal hyperalgesia in wild-type mice.[1]
| Animal Model | Pain Modality | Effect of DSP-2230 | Reference |
| R222S Mutant Mice | Thermal Hyperalgesia | Reduction | [1] |
| R222S Mutant Mice | Mechanical Hyperalgesia | Reduction | [1] |
| Wild-type Mice | Thermal Hyperalgesia | Inhibition | [1] |
Clinical Development and Pharmacodynamics
DSP-2230 has completed Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[6] These studies involved single and multiple ascending doses, as well as evaluation of food effects.[7]
Pharmacodynamic effects were investigated in healthy male subjects using experimental pain models:[8]
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Intradermal Capsaicin Model: This model induces a localized flare, pain, and hypersensitivity, mimicking aspects of neuropathic pain.[8]
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UVB Radiation Model: This model creates a sunburn-like inflammatory response with associated pain and hypersensitivity.[8]
The results of these clinical trials have not been publicly disclosed in detail.[6]
Experimental Protocols
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To characterize the inhibitory effects of DSP-2230 on specific voltage-gated sodium channel subtypes.
Methodology:
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Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human Nav1.7, Nav1.8, Nav1.9, or Nav1.5 alpha subunits. Cells are cultured under standard conditions.
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Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
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Solutions:
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External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4.
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Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.2.
-
-
Voltage Protocols:
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Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state. A depolarizing test pulse (e.g., to 0 mV) is applied to elicit a sodium current. DSP-2230 is perfused at various concentrations, and the reduction in peak current is measured.
-
Voltage-Dependence of Activation: A series of depolarizing steps are applied from a holding potential (e.g., -120 mV) in the absence and presence of DSP-2230 to determine the voltage at which channels begin to open.
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Gating Kinetics: The time course of current activation and inactivation is measured in response to depolarizing pulses.
-
-
Data Analysis: Concentration-response curves are generated to calculate IC50 values. Changes in voltage-dependence and kinetic parameters are quantified.
Caption: Workflow for whole-cell patch-clamp experiments.
Animal Models of Neuropathic Pain
Objective: To evaluate the in vivo analgesic efficacy of DSP-2230.
Methodology (Example: Thermal Hyperalgesia):
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Animals: R222S mutant mice or other relevant models of neuropathic pain are used.
-
Drug Administration: DSP-2230 is administered orally (p.o.) at various doses. A vehicle control group is included.
-
Behavioral Testing (Hot Plate Test):
-
Mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C).
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The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
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A cut-off time is established to prevent tissue damage.
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-
Data Analysis: The latency to response is compared between the DSP-2230 treated groups and the vehicle control group. A significant increase in latency indicates an analgesic effect.
Conclusion
DSP-2230 is a multi-target sodium channel blocker with a unique electrophysiological profile. Its ability to inhibit Nav1.7, Nav1.8, and Nav1.9 through a tonic, state-independent block, coupled with its effects on channel activation and kinetics, represents a novel approach to modulating neuronal hyperexcitability in neuropathic pain. Preclinical data have demonstrated its potential as an analgesic. While the compound's clinical development status is not fully public, the detailed understanding of its mechanism of action provides valuable insights for the ongoing development of new therapies for chronic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DSP-2230 - Wikipedia [en.wikipedia.org]
- 3. ANP-230 (DSP-2230) | Nav1.7/1.8/1.9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ISRCTN [isrctn.com]
- 8. hra.nhs.uk [hra.nhs.uk]
